molecular formula C22H23O4P B14280237 Bis[2-(methoxymethoxy)phenyl](phenyl)phosphane CAS No. 124629-79-4

Bis[2-(methoxymethoxy)phenyl](phenyl)phosphane

Cat. No.: B14280237
CAS No.: 124629-79-4
M. Wt: 382.4 g/mol
InChI Key: KPDJOKKJEPFJCL-UHFFFAOYSA-N
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Description

Bis2-(methoxymethoxy)phenylphosphane: is an organophosphorus compound with the chemical formula C20H19O2P. This compound is known for its unique structure, which includes two methoxymethoxy groups attached to phenyl rings, and a phenyl group attached to a phosphorus atom. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis2-(methoxymethoxy)phenylphosphane typically involves the reaction of 2-(methoxymethoxy)phenylmagnesium bromide with phenylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods: Industrial production of Bis2-(methoxymethoxy)phenylphosphane follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: Bis2-(methoxymethoxy)phenylphosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Bis2-(methoxymethoxy)phenylphosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of other organophosphorus compounds and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Bis2-(methoxymethoxy)phenylphosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    Bis[2-(diphenylphosphino)phenyl] ether: Similar structure but with diphenylphosphino groups.

    Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Different substituents but similar phosphorus-containing structure.

Uniqueness: Bis2-(methoxymethoxy)phenylphosphane is unique due to its methoxymethoxy groups, which provide distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications.

Properties

CAS No.

124629-79-4

Molecular Formula

C22H23O4P

Molecular Weight

382.4 g/mol

IUPAC Name

bis[2-(methoxymethoxy)phenyl]-phenylphosphane

InChI

InChI=1S/C22H23O4P/c1-23-16-25-19-12-6-8-14-21(19)27(18-10-4-3-5-11-18)22-15-9-7-13-20(22)26-17-24-2/h3-15H,16-17H2,1-2H3

InChI Key

KPDJOKKJEPFJCL-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3OCOC

Origin of Product

United States

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